Disperse Blue 7

Description

The CIR Expert Panel concluded that the available data are insufficient to support the safety of this compound as a hair dye ingredient in cosmetic formulations.

a hair dye; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c21-7-5-19-9-1-2-10(20-6-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,19-24H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPNHQRWWMLKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025208 | |

| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse blue 7 is a fine black powder. (NTP, 1992) | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3179-90-6 | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Q1DI38FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Disperse Blue 7: A Technical Guide to its Chemical Properties and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 7 is a synthetic anthraquinone (B42736) dye characterized by its vibrant blue-green hue. It sees widespread use in the textile industry for dyeing synthetic fibers such as polyester, and is also utilized in plastics and semi-permanent hair coloring formulations.[1][2] Despite its utility, concerns regarding its toxicological profile, particularly its potential genotoxicity, have been raised, leading to regulatory scrutiny.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known toxicological data for this compound, intended to inform researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Structure and Identification

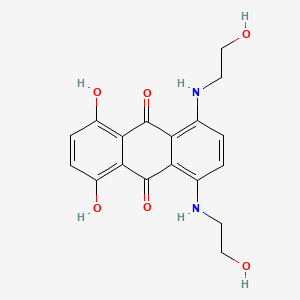

This compound is chemically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione.[4] Its structure is based on the anthraquinone core, a three-ring aromatic system. The key structural features include two hydroxyl (-OH) groups and two hydroxyethylamino (-NHCH₂CH₂OH) substituents.

Image of the chemical structure of this compound

Physicochemical Properties

This compound is a fine black powder that is soluble in acetone, ethanol, and carbon tetrachloride, and slightly soluble in benzene (B151609) and linseed oil.[5][6] Its solubility in water is reported to be between 50 to 100 mg/mL at 21°C (70°F).[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | [4] |

| CAS Number | 3179-90-6 | [5] |

| C.I. Number | 62500 | [5] |

| Molecular Formula | C₁₈H₁₈N₂O₆ | [5] |

| Molecular Weight | 358.35 g/mol | [4][5][] |

| Appearance | Fine black powder | [6][] |

| Melting Point | 215-220 °C | [][8] |

| Boiling Point | 757.4 °C at 760 mmHg | [] |

| Water Solubility | 50-100 mg/mL at 21°C (70°F) | [6] |

| Solubility in other solvents | Soluble in acetone, ethanol, carbon tetrachloride; slightly soluble in benzene and linseed oil. | [5] |

Synthesis and Applications

Manufacturing Process

The synthesis of this compound typically involves the condensation of 1,4,5,8-tetrahydroxyanthracene-9,10-dione with 2-aminoethanol. This reaction is followed by an oxidation step to yield the final dye product.[5]

Industrial and Commercial Uses

The primary application of this compound is as a disperse dye for synthetic fabrics, particularly polyester.[2] Its ability to impart a vibrant and fast color makes it a popular choice in the textile industry. It is also used in the coloration of plastics.[9] In the cosmetics industry, this compound is used as a colorant in semi-permanent hair dyes.[1] However, its use in cosmetic products is prohibited in the European Union.[1][8]

Toxicological Profile

The safety of this compound has been a subject of evaluation, with a focus on its potential for genotoxicity and sensitization.

Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test)

Studies have shown that this compound exhibits mutagenic activity in the bacterial reverse mutation assay, commonly known as the Ames test. While most assays were negative in the absence of metabolic activation, the addition of a mammalian metabolic activation system (S9 mix) resulted in consistently positive results in Salmonella typhimurium strains TA98, TA1537, and TA1538.[3] This suggests that metabolites of this compound, rather than the parent compound, are responsible for its mutagenic effects in these bacterial systems.

Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

Further evidence of the genotoxic potential of this compound comes from the mouse lymphoma assay (MLA). Studies using L5178Y mouse lymphoma cells have demonstrated that this compound is genotoxic, confirming its mutagenic activity in a mammalian cell system.[1][10]

Other Genotoxicity Studies

In contrast to the findings from the Ames test and MLA, assays for chromosomal damage have been reported as negative.[1][3] Additionally, in vivo tests for dominant lethal mutations in animals have not shown evidence of mutagenicity.[3]

Sensitization

A mouse lymph node assay, a method used to predict the sensitization potential of a substance, was negative for this compound.[1][3] However, there have been case reports of positive patch tests in individuals with suspected textile dermatitis, and anthraquinone dyes, in general, are considered frequent causes of clothing-related contact dermatitis.[1][3]

Regulatory Status

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that the available data are insufficient to support the safety of this compound as an ingredient in hair dye formulations.[3][6] Its use in cosmetic products is banned in the European Union.[1][8]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol

The following is a generalized protocol for the bacterial reverse mutation assay (Ames test) based on the OECD 471 guideline, which is a standard method for assessing the mutagenic potential of chemicals.

Objective: To evaluate the potential of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Materials:

-

Test Substance: this compound

-

Bacterial Strains: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).

-

Metabolic Activation System: S9 fraction from the liver of rats pre-treated with a metabolic inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), supplemented with a cofactor-containing solution (S9 mix).

-

Media: Minimal glucose agar (B569324) plates (Vogel-Bonner Medium E with 2% glucose), top agar (containing a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for the E. coli strain).

-

Positive Controls:

-

Without S9 activation: Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98), 9-aminoacridine (B1665356) (for TA1537).

-

With S9 activation: 2-aminoanthracene (B165279) (for all strains).

-

-

Negative/Solvent Control: The solvent used to dissolve this compound (e.g., DMSO).

Procedure (Plate Incorporation Method):

-

Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Exposure: To 2 mL of molten top agar at 45°C, add:

-

0.1 mL of an overnight culture of the bacterial tester strain.

-

0.1 mL of the test substance solution or control.

-

0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

-

-

Plating: Immediately vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least a certain factor (e.g., 2-fold) over the solvent control at one or more concentrations.

Mouse Lymphoma Assay (MLA) - General Protocol

The following is a generalized protocol for the in vitro mouse lymphoma assay, a standard method for detecting gene mutations in mammalian cells.

Objective: To assess the potential of this compound to induce forward mutations at the thymidine (B127349) kinase (Tk) locus in L5178Y mouse lymphoma cells.

Materials:

-

Test Substance: this compound

-

Cell Line: L5178Y/Tk+/- mouse lymphoma cells.

-

Metabolic Activation System: S9 mix, as described for the Ames test.

-

Media: Culture medium (e.g., RPMI 1640) with supplements, selective medium containing trifluorothymidine (TFT).

-

Positive Controls:

-

Without S9 activation: Methyl methanesulfonate (B1217627) (MMS).

-

With S9 activation: Cyclophosphamide (CP).

-

-

Negative/Solvent Control: The solvent used to dissolve this compound.

Procedure:

-

Treatment: Expose exponentially growing mouse lymphoma cells to various concentrations of this compound, with and without S9 mix, for a short period (e.g., 4 hours).

-

Expression: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations.

-

Selection: Plate the cells in a semi-solid agar or in microtiter plates containing the selective agent, trifluorothymidine (TFT). Also, plate cells in non-selective medium to determine the cloning efficiency (viability).

-

Incubation: Incubate the plates/microtiter plates for 10-12 days to allow for colony formation.

-

Scoring: Count the number of colonies in both selective and non-selective media. The colonies in the selective medium represent Tk-deficient mutants.

Data Analysis: The mutation frequency is calculated as the number of mutant colonies per million viable cells. A positive result is indicated by a concentration-dependent increase in the mutation frequency that exceeds a predefined threshold over the solvent control.

Potential Signaling Pathway

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, research on other anthraquinone compounds suggests a potential mechanism of action involving the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. The generation of ROS can lead to oxidative DNA damage, which may contribute to the observed genotoxicity of this compound.

Conclusion

This compound is an effective anthraquinone dye with significant applications in the textile and cosmetics industries. However, its toxicological profile, particularly its demonstrated genotoxicity in both bacterial and mammalian cell systems following metabolic activation, raises safety concerns. The lack of comprehensive chronic toxicity data and the potential for skin sensitization further complicate its safety assessment. The data presented in this technical guide underscore the importance of careful risk assessment and the need for further research to fully understand the mechanisms of its toxicity and to identify safer alternatives. For professionals in drug development and chemical safety, the case of this compound serves as a reminder of the potential for seemingly inert industrial chemicals to possess significant biological activity.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 3. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 3179-90-6 | LGC Standards [lgcstandards.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound – Wikipedia [de.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to C.I. 61554 (Solvent Blue 35)

A comprehensive overview of the physical and chemical characteristics of C.I. 61554, a prominent anthraquinone (B42736) dye, for researchers, scientists, and drug development professionals.

Note to the Reader: The initial query for "C.I. 62500" did not yield a specific chemical entity in scientific literature. The data presented herein pertains to C.I. 61554 , also widely known by its common names Solvent Blue 35 and Sudan Blue II, which is believed to be the intended subject of the query.

Compound Identification and Chemical Structure

C.I. 61554 is a synthetic, oil-soluble blue dye belonging to the anthraquinone class of colorants.[1][2] Its chemical structure is characterized by a central anthraquinone core with two butylamino substituents at the 1 and 4 positions.[3][4][5] This structure is responsible for its distinct color and solubility properties.

| Identifier | Value |

| Colour Index Name | Solvent Blue 35 |

| Colour Index Number | 61554[2][3][6] |

| CAS Number | 17354-14-2[1][3][4][5][7] |

| IUPAC Name | 1,4-bis(butylamino)anthracene-9,10-dione[3] |

| Synonyms | Sudan Blue II, Oil Blue 35, Blue 2N, Fat Blue B[7][8] |

| Molecular Formula | C₂₂H₂₆N₂O₂[1][3][4][5][7] |

| Molecular Weight | 350.45 g/mol [3][7] |

| SMILES String | CCCCNc1ccc(NCCCC)c2C(=O)c3ccccc3C(=O)c12[2] |

| InChI Key | OCQDPIXQTSYZJL-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

C.I. 61554 presents as a dark blue to dark red-purple, almost black, crystalline powder.[6][9] It is known for its high solubility in organic solvents and excellent lightfastness, which contribute to its durability in various applications.[7]

Physical Properties

| Property | Value |

| Appearance | Dark blue, violet, or purple powder/crystals[6][7][9] |

| Melting Point | 120-125 °C[6][7][10] |

| Boiling Point (Predicted) | 568.7 ± 50.0 °C[6] |

| Density (Predicted) | 1.179 ± 0.06 g/cm³[6] |

| Vapor Pressure | 0-0 Pa at 20-50 °C[6] |

| LogP (Octanol/Water Partition Coefficient) | 6.1 at 23°C and pH 7[6][9] |

Solubility Profile

| Solvent | Solubility |

| Water | Insoluble[11] |

| Chloroform (B151607) | Slightly soluble (4 mg/mL, clear to opaque blue solution)[2] |

| DMSO | Slightly soluble (with sonication)[6] |

| Benzene | Soluble[11] |

| Toluene | Soluble[11] |

| Acetone | Soluble[11] |

| Alcohols, Esters, Hydrocarbon Derivatives | Soluble[2] |

| Oils, Fats, and Waxes | Soluble[2][11] |

Chemical and Stability Data

| Property | Description |

| Reactivity | Turns green in 5% hydrochloric acid.[11] |

| Heat Resistance | Good heat resistance.[11] |

| Light Fastness | Excellent lightfastness.[7] |

| Storage | Store at room temperature.[2][7] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[8] |

Spectral Data

The color of C.I. 61554 is due to its strong absorption of light in the visible region of the electromagnetic spectrum.

| Parameter | Value |

| λmax (in Chloroform) | 648-652 nm[2] |

| Secondary λmax (in Chloroform) | 600-604 nm[2][12] |

| Molar Extinction Coefficient (ε) | ≥16000 at 648-652 nm in chloroform at 0.01 g/L[2][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a chemical entity like C.I. 61554.

Melting Point Determination (Capillary Method)

This protocol is a standard pharmacopeial method for determining the melting range of a solid substance.[13][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[15]

-

Glass capillary tubes (thin-walled, 1 mm internal diameter)[14]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the C.I. 61554 sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-3 mm in height at the bottom.[14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown compound, first perform a rapid heating (e.g., 10°C/min) to determine an approximate melting range. Allow the apparatus to cool before a precise measurement.[14][15]

-

Precise Determination: Set the apparatus to heat rapidly to a temperature about 10°C below the expected melting point. Then, adjust the heating rate to a slow, constant rate, typically 1-2°C per minute.[14][15]

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid particle melts (the clear point). The recorded melting point is this range.[14][15]

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination (Flask Method)

This protocol, based on the OECD Guideline 105, is used to determine the solubility of a substance in a given solvent.

Apparatus:

-

Constant temperature bath or shaker

-

Flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add an excess amount of C.I. 61554 to the chosen solvent (e.g., chloroform) in a flask. Stir at a constant temperature (e.g., 25°C) and visually observe the dissolution over time.

-

Equilibrium Determination: Add a known excess amount of the dye to a precise volume of the solvent in a stoppered flask.

-

Stirring: Place the flask in a constant temperature bath and stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibrium is reached, allow the mixture to stand at the same constant temperature for at least 24 hours for the undissolved solid to settle.

-

Centrifugation: To ensure complete separation of the solid phase, centrifuge an aliquot of the mixture at the same controlled temperature.

-

Sample Analysis: Carefully withdraw a sample from the clear supernatant. Prepare a series of dilutions of this sample.

-

Concentration Measurement: Determine the concentration of C.I. 61554 in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry. A calibration curve must be prepared beforehand using standard solutions of known concentrations.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL. The experiment should be performed in triplicate.

UV-Vis Spectroscopy for Absorbance Spectrum

This protocol outlines the procedure for obtaining the absorbance spectrum and determining the wavelength of maximum absorbance (λmax).[16][17]

Apparatus:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a stock solution of C.I. 61554 of a known concentration (e.g., 0.01 g/L) in a suitable solvent (e.g., chloroform).[2] From this stock, prepare a dilution that will give an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the scanning range, for example, from 350 nm to 800 nm.

-

Blanking/Zeroing: Fill a clean cuvette with the pure solvent (chloroform). Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to zero the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[16][17]

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the C.I. 61554 solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

-

Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) at which the absorbance is at a maximum. This is the λmax.[18]

Visualizations

Chemical Structure

Caption: Chemical structure of C.I. 61554 (Solvent Blue 35).

Experimental Workflow

Caption: Workflow for physical and chemical characterization of a dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Sudan Blue II Dye content 98 17354-14-2 [sigmaaldrich.com]

- 3. C.I. Solvent Blue 35 | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solvent blue 35,CI 61554 [webbook.nist.gov]

- 5. Solvent blue 35,CI 61554 [webbook.nist.gov]

- 6. Solvent Blue 35 CAS#: 17354-14-2 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CI 61554, SOLVENT BLUE 35 [chembk.com]

- 10. kochcolor.com [kochcolor.com]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. scbt.com [scbt.com]

- 13. thinksrs.com [thinksrs.com]

- 14. mt.com [mt.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. science.valenciacollege.edu [science.valenciacollege.edu]

An In-depth Technical Guide to the Synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione, a disperse dye also known as Disperse Blue 72. The synthesis is primarily achieved through the reaction of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) or its leuco-derivative with 2-hydroxyethylamine. This document details the probable synthetic route, experimental protocols based on analogous reactions, and presents quantitative data from related syntheses.

Overview of the Synthesis Pathway

The synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione involves a two-step process starting from quinizarin (B34044). The key steps are:

-

Reduction of Quinizarin: A portion of the starting quinizarin is reduced to its leuco-form, 1,4,9,10-tetrahydroxyanthracene (leuco-quinizarin). The reaction is often carried out using a mixture of quinizarin and leuco-quinizarin.

-

Condensation with 2-Hydroxyethylamine: The mixture of quinizarin and leuco-quinizarin is then reacted with 2-hydroxyethylamine (ethanolamine). This nucleophilic substitution reaction replaces the hydroxyl groups at the 5 and 8 positions with the 2-hydroxyethylamino groups.

-

Oxidation: The resulting leuco-dye is oxidized back to the stable anthraquinone (B42736) structure to yield the final product. This is typically achieved by passing air through the reaction mixture.

-

Purification: The final product is purified to remove excess amines, solvents, and any byproducts.

The overall synthesis workflow is depicted in the following diagram:

Experimental Protocols

2.1. Materials and Reagents

-

1,4-Dihydroxyanthracene-9,10-dione (Quinizarin)

-

Leuco-1,4-dihydroxyanthracene-9,10-dione (Leuco-quinizarin)

-

2-Hydroxyethylamine (Ethanolamine)

-

Diethylene glycol monomethyl ether (or a similar glycol ether solvent)

-

High flash aromatic solvent (for final product dilution, optional)

2.2. Reaction Setup

A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an air inlet tube.

2.3. Detailed Procedure

-

Charging the Reactor: To the reaction flask, add a mixture of quinizarin and leuco-quinizarin. A typical molar ratio of quinizarin to leuco-quinizarin is approximately 4:1.

-

Addition of Solvent and Amine: Add the glycol ether solvent and 2-hydroxyethylamine. Based on similar reactions, a molar excess of the amine is used, typically in the range of 2.1 to 2.5 moles of amine per mole of the quinizarin/leuco-quinizarin mixture.[1]

-

Condensation Reaction: Heat the mixture with stirring to approximately 100°C. Maintain this temperature for several hours (e.g., 5 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Cool the reaction mixture to about 85-95°C. Pass a stream of air through the mixture for 1-3 hours to oxidize the leuco-form of the product to the final anthraquinone structure.

-

Purification: Remove the excess 2-hydroxyethylamine and water formed during the reaction by vacuum distillation.

-

Final Formulation (Optional): The purified product can be dissolved in a high flash aromatic solvent to achieve the desired concentration.

-

Isolation: If a solid product is desired, it may be precipitated from the reaction mixture, filtered, and washed with an appropriate solvent.

A generalized workflow for this experimental procedure is illustrated below:

Quantitative Data

Specific yield and purity data for the synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione are not extensively reported. However, data from analogous reactions involving the synthesis of aminoanthraquinones from quinizarin and leuco-quinizarin with other aliphatic amines can provide valuable insights into the expected efficiency of this process.

| Reactants (Amine) | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Quinizarin Mix) | Yield | Reference |

| 2-Ethylhexylamine, Amylamine | DPM | 100 | 5 | ~2.2:1 | Not specified | [1] |

| 2-Ethylhexylamine, Amylamine, Methylamine | DPM | 100 | Not specified | ~2.1:1 | Not specified | [1] |

| 2-Ethylhexylamine, 3-Methoxypropylamine, Methylamine | DPM* | 100 | Not specified | Not specified | Not specified | [2] |

*DPM: Dipropylene glycol methyl ether

It is important to note that yields for industrial dye syntheses are often optimized to be very high, and the provided table is for illustrative purposes based on patent literature.

Biological Activity and Signaling Pathways

While some anthraquinone derivatives are known to possess biological activities, such as antineoplastic properties, there is currently no specific information available in the scientific literature detailing any established signaling pathways for 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione. Its primary application is as a disperse dye for synthetic fibers.[3]

Conclusion

The synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione is a multi-step process that is well-precedented in the field of dye chemistry. The key transformation involves the condensation of a quinizarin/leuco-quinizarin mixture with 2-hydroxyethylamine, followed by an oxidation step. The provided experimental protocol, derived from analogous reactions, offers a solid foundation for researchers to develop a specific and optimized synthesis procedure. Further research would be beneficial to determine the precise reaction yields, spectroscopic characteristics, and potential biological activities of this compound.

References

In-Depth Technical Guide to the Spectral Data of Disperse Blue 7 (CAS 3179-90-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 7, with the CAS Registry Number 3179-90-6, is an anthraquinone-based dye.[1][2] Its chemical structure is 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]anthracene-9,10-dione.[1] The molecule has a molecular formula of C₁₈H₁₈N₂O₆ and a molecular weight of 358.35 g/mol .[1][2] This document provides a comprehensive overview of the available spectral data for this compound and detailed experimental protocols for its analysis.

Chemical Structure and Properties

-

IUPAC Name: 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione[1][3]

-

Synonyms: C.I. 62500, Celliton Fast Blue Green B, Palanil Blue 7G[1][4]

-

Appearance: Fine black powder[5]

-

Solubility: Soluble in acetone (B3395972) and ethanol (B145695).[2][4]

Spectral Data

Mass Spectrometry

Mass spectrometry data provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: MS-MS Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | Implied by [M+H]⁺ |

| Precursor Ion [M+H]⁺ | 359.1238 m/z | [1] |

| Major Fragment Ions | 314 m/z, 283 m/z, 327 m/z | [1] |

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is related to the electronic transitions within the molecule and is responsible for its color.

Table 2: Expected UV-Visible Spectral Data for this compound

| Parameter | Expected Value/Range | Notes |

| λmax | Not available in searched literature. Expected in the visible range (400-700 nm) due to the extensive conjugated system of the anthraquinone (B42736) core and auxochromic groups. | The presence of amino and hydroxyl groups on the anthraquinone structure typically results in strong absorption in the blue-green region of the visible spectrum. |

| Molar Absorptivity (ε) | Data not available. | Dependent on the solvent and concentration. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H Stretch, N-H Stretch | Hydroxyl (-OH), Secondary Amine (-NH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (in ethyl groups) |

| ~1670 - 1630 | C=O Stretch | Ketone (in quinone) |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1350 - 1250 | C-N Stretch | Aromatic Amine |

| ~1250 - 1000 | C-O Stretch | Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry in the this compound molecule, fewer than 18 signals are expected.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (quinone) | 180 - 190 |

| Aromatic C-O / C-N | 140 - 160 |

| Aromatic C-C / C-H | 110 - 135 |

| -CH₂-OH | 60 - 70 |

| -CH₂-NH- | 40 - 50 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral analysis of this compound.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., ethanol or methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent. From this, prepare a series of dilutions to a final concentration suitable for analysis (typically resulting in an absorbance between 0.1 and 1.0).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent to be used as a blank to calibrate the spectrophotometer.

-

Spectrum Acquisition: Record the absorbance spectrum of a diluted sample solution over a wavelength range of at least 400-800 nm to identify the λmax.

-

Analysis: The peak of the absorbance spectrum corresponds to the λmax.

FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound

-

FTIR-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample powder.

-

Pellet Formation: Transfer the mixture to the pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.

¹³C NMR Spectroscopy

Objective: To obtain the ¹³C NMR spectrum of this compound to identify the different carbon environments.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl and amine protons)

-

NMR tube (5 mm)

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in about 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹³C frequency, and the deuterium (B1214612) signal from the solvent is used for field frequency locking.

-

Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired data (Free Induction Decay) is Fourier transformed to produce the frequency-domain spectrum. The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0 ppm.

Diagrams

The following diagrams illustrate the general workflow for the spectral analysis of this compound.

Caption: General workflow for the spectral analysis of this compound.

Caption: Logical relationship between structure and spectral data interpretation.

References

Disperse Blue 7: A Comprehensive Technical Guide

An In-depth Examination of the Molecular Characteristics, Synthesis, and Application of a Key Anthraquinone (B42736) Dye

Abstract

Disperse Blue 7, a member of the anthraquinone class of dyes, is a synthetic colorant with significant applications in the textile industry, particularly for dyeing polyester (B1180765) and other synthetic fibers. This technical guide provides a detailed overview of its chemical and physical properties, including its molecular weight and formula. It further outlines experimental protocols for its synthesis and application in textile dyeing, alongside a summary of available toxicological data. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this compound.

Core Molecular and Physical Properties

This compound, identified by the CAS number 3179-90-6, is chemically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione.[1][2] It is characterized as a fine black powder.[3][4]

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₈N₂O₆ | [4][5] |

| Molecular Weight | 358.35 g/mol | [2][6] |

| CAS Number | 3179-90-6 | [7] |

| Appearance | Fine black powder | [3][4] |

| Solubility | Soluble in acetone, ethanol, and carbon tetrachloride. Slightly soluble in benzene (B151609) and linseed oil. | [6] |

Spectroscopic Data

Detailed spectroscopic data for the unequivocal identification of this compound is crucial. While comprehensive public data is limited, available information is summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Highlights | Source(s) |

| UV-Visible Spectroscopy | Analysis of textiles dyed with this compound has been performed using UV/VIS spectrophotometry.[6][8] | [6][8][9] |

| ¹³C NMR Spectroscopy | A ¹³C NMR spectrum is available through public databases. | [4] |

| FTIR Spectroscopy | Infrared spectroscopy can be used to confirm the presence of functional groups. | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 1,4,5,8-tetrahydroxyanthraquinone (B184003) with 2-aminoethanol.[6]

Objective: To synthesize 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione (this compound).

Materials:

-

1,4,5,8-Tetrahydroxyanthracene-9,10-dione

-

2-Aminoethanol

-

A suitable solvent (e.g., ethanol)

-

An oxidizing agent (e.g., air or a chemical oxidant)

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel, suspend 1,4,5,8-tetrahydroxyanthracene-9,10-dione in ethanol.

-

Add 2-aminoethanol to the suspension.

-

Heat the mixture to reflux and maintain for a specified period to allow for the condensation reaction to occur.

-

After the condensation step, introduce an oxidizing agent to the reaction mixture to form the final quinone structure. This can be achieved by bubbling air through the mixture or by the addition of a chemical oxidant.[6]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Wash the crude product with a suitable solvent to remove unreacted starting materials and byproducts.

-

Dry the purified product in an oven at an appropriate temperature.

Purification

A general procedure for the purification of disperse dyes involves recrystallization or chromatographic techniques to remove impurities. Due to the limited solubility of this compound in common solvents, a reduction clearing process, typically used post-dyeing, can be adapted for purification. This process removes surface contaminants and unreacted precursors.

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Sodium hydrosulfite (sodium dithionite)

-

Sodium hydroxide (B78521)

-

Non-ionic detergent

-

Acetic acid

-

Beakers and heating equipment

-

Filtration apparatus

Procedure:

-

Prepare an aqueous solution containing a non-ionic detergent.

-

Disperse the crude this compound in the solution.

-

Heat the dispersion to 70-80°C.

-

Add sodium hydroxide and sodium hydrosulfite to the heated dispersion.

-

Maintain the temperature and stir for 15-20 minutes.

-

Filter the hot solution to isolate the purified dye.

-

Wash the filter cake thoroughly with hot water, followed by a cold water rinse.

-

Neutralize the purified dye with a dilute solution of acetic acid.

-

Rinse again with cold water and dry the final product.

High-Temperature Exhaust Dyeing of Polyester

This compound is applied to polyester fabrics using a high-temperature exhaust dyeing method, which facilitates dye penetration into the hydrophobic fibers.

Objective: To dye polyester fabric with this compound.

Equipment and Materials:

-

High-temperature, high-pressure (HTHP) dyeing machine

-

Polyester fabric, scoured and wetted out

-

This compound

-

Dispersing agent (e.g., a lignosulfonate or a naphthalene (B1677914) sulfonic acid condensate)

-

Levelling agent

-

Acetic acid (to maintain pH 4.5-5.5)

-

Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

Procedure:

-

Dye Bath Preparation:

-

Set the dye bath at approximately 60°C.

-

Add the dispersing agent and levelling agent to the water.

-

Adjust the pH of the bath to 4.5-5.5 using acetic acid.[10][11]

-

Separately, prepare a dispersion of the required amount of this compound by pasting it with a small amount of dispersing agent and adding it to the dye bath.[10]

-

-

Dyeing Cycle:

-

After-treatment (Reduction Clearing):

-

Drain the dye bath.

-

Prepare a fresh bath at 70-80°C containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[12]

-

Treat the dyed fabric in this solution for 15-20 minutes to remove any unfixed dye from the fiber surface.[12]

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

-

Neutralization and Final Rinse:

-

Neutralize the fabric with a dilute solution of acetic acid.

-

Rinse with cold water and dry.

-

Toxicological Profile

The toxicological data for this compound is incomplete, with several endpoints lacking comprehensive studies.

Table 3: Summary of Toxicological Data for this compound

| Toxicological Endpoint | Result | Source(s) |

| Acute Oral Toxicity | LD₅₀ (rat): 700 mg/kg. Moderately toxic by intraperitoneal route. | [3][13] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |

| Respiratory or Skin Sensitization | A mouse lymph node assay for sensitization potential was negative. However, it is considered a frequent cause of clothing dermatitis, and patch tests in some patients have been positive. | [7][14] |

| Germ Cell Mutagenicity | Genotoxic in bacterial assays with metabolic activation (Ames test positive in Salmonella strains TA1537, TA1538, and TA98). Mutagenic activity was also observed in L5178Y mouse lymphoma cells. | [14] |

| Carcinogenicity | No data available. | [15] |

| Reproductive Toxicity | No data available. | [15] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [3] |

Cellular and Signaling Pathways

Specific studies detailing the interaction of this compound with cellular signaling pathways are limited. However, research on other disperse dyes suggests that they can impact cell viability and mitochondrial function.[16] Given its genotoxic potential, this compound may interact with DNA and related cellular repair pathways. The lipophilic nature and molecular weight of similar small molecule dyes allow them to potentially cross cell membranes and interact with intracellular components.

Conclusion

This compound is a commercially important anthraquinone dye with well-established applications in the textile industry. Its synthesis and dyeing processes are well-defined, though opportunities for process optimization and the use of more environmentally benign reagents exist. The available toxicological data indicates a need for further investigation, particularly concerning its long-term effects and a conclusive assessment of its sensitization potential in humans. For researchers and professionals, a thorough understanding of its chemical properties and potential biological interactions is essential for its safe handling, application, and the development of safer alternatives.

References

- 1. accustandard.com [accustandard.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. c-and-a.com [c-and-a.com]

- 6. inkcups.com [inkcups.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. saszp.com [saszp.com]

- 9. samsung.com [samsung.com]

- 10. textilelearner.net [textilelearner.net]

- 11. autumnchem.com [autumnchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benettongroup.com [benettongroup.com]

- 14. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Disperse Blue 7 in organic solvents

An In-depth Technical Guide to the Solubility of Disperse Blue 7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 62500), an anthraquinone (B42736) dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in research, development, and various industrial processes. This document outlines the known solubility data, provides detailed experimental protocols for its determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₈N₂O₆ and a molecular weight of 358.35 g/mol , is a synthetic dye characterized by its blue-green hue.[1] Due to its low water solubility, it is classified as a disperse dye, primarily used for coloring hydrophobic materials. Its solubility in organic solvents is a critical parameter for its use in laboratory research and in the formulation of various products.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, qualitative descriptions and a specific quantitative value have been reported.

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility | Type |

| General | 70 °F (21 °C) | 50 to 100 mg/mL | Quantitative[2] |

| Acetone | Not Specified | Soluble | Qualitative[1] |

| Ethanol | Not Specified | Soluble | Qualitative[1] |

| Carbon Tetrachloride | Not Specified | Soluble | Qualitative[1] |

| Benzene | Not Specified | Slightly Soluble | Qualitative[1] |

| Linseed Oil | Not Specified | Slightly Soluble | Qualitative[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols are provided. The UV-Visible spectrophotometry method is generally preferred for colored compounds like this compound due to its accuracy and sensitivity.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container.

-

Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After agitation, allow the solution to rest at the constant temperature for several hours to allow undissolved solid to settle.

-

-

Sample Extraction and Solvent Evaporation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until only the dry dye residue remains.

-

-

Mass Determination and Solubility Calculation:

-

Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance.

-

Repeat the process of heating, cooling, and weighing until a constant mass is achieved.

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility is then calculated by dividing the mass of the dissolved dye by the volume of the solvent aliquot taken.

-

UV-Visible Spectrophotometry Method

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength for maximum sensitivity.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform a series of dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, Step 1).

-

Carefully withdraw a sample of the clear supernatant.

-

Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the spectrophotometric method.

Caption: Workflow for Spectrophotometric Solubility Determination.

References

An In-depth Technical Guide on the Thermal Stability and Melting Point of Disperse Blue 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Disperse Blue 7 (C.I. 62500), an anthraquinone (B42736) dye. A thorough understanding of the thermal stability and melting point is crucial for its application in various fields, including textiles and potentially in other areas of research where thermal processing is involved. This document details the available data on its melting point, discusses its general thermal stability, and provides standardized experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3179-90-6 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₆ | [1] |

| Molecular Weight | 358.35 g/mol | [1] |

| Appearance | Fine black powder | |

| Melting Point | > 300 °C (> 572 °F) |

Thermal Stability Analysis

| Analysis Technique | Parameter | Representative Value Range | Description |

| TGA | Onset of Decomposition (Tₒ) | ~250 - 300 °C | Indicates the initial temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~320 - 380 °C | The temperature at which the rate of weight loss is highest. | |

| Residual Weight at 600 °C | ~25 - 35% | The percentage of the initial mass remaining at the end of the analysis. | |

| DSC | Melting Point (Tₘ) | > 300 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state. |

| Decomposition | > 300 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the decomposition of the molecule. |

Experimental Protocols

To ensure accurate and reproducible thermal analysis of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation and Materials:

-

Thermogravimetric Analyzer

-

High-purity this compound powder

-

Inert sample pans (e.g., alumina (B75360) or platinum)

-

High-purity nitrogen gas

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a tared TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.[2]

-

Thermal Program: Equilibrate the sample at 30 °C. Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 800 °C.[3]

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data will be a thermogram (mass vs. temperature) and its derivative (DTG curve), showing the rate of mass loss.[3]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to measure the heat flow associated with these transitions.

Instrumentation and Materials:

-

Differential Scanning Calorimeter

-

High-purity this compound powder

-

Aluminum DSC pans and lids

-

High-purity nitrogen gas

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder and hermetically seal it in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.[2]

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with nitrogen at a constant flow rate.

-

Temperature Program: A typical heating-cooling-heating cycle is used to erase the sample's thermal history. For example:

-

Heat from 30 °C to 350 °C at 10 °C/min.

-

Cool from 350 °C to 30 °C at 10 °C/min.

-

Heat from 30 °C to 400 °C at 10 °C/min.[2]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a dye powder like this compound.

Reactivity and Stability

This compound is an amine and is chemically basic. It can neutralize acids in exothermic reactions. It may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. When combined with strong reducing agents, such as hydrides, it can generate flammable gaseous hydrogen. When heated to decomposition, it emits toxic fumes of nitrogen oxides.

References

Unveiling the Spectrum of Toxicity: A Technical Guide to Anthraquinone Dyes

For Immediate Release

A comprehensive technical guide detailing the toxicological profile of anthraquinone (B42736) dyes has been developed for researchers, scientists, and drug development professionals. This in-depth resource provides a critical overview of the genotoxicity, carcinogenicity, cytotoxicity, and metabolic pathways of this widely used class of colorants. The guide emphasizes quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of their potential health risks.

Anthraquinone dyes, utilized in textiles, food, cosmetics, and pharmaceuticals, are characterized by their stable chemical structure.[1][2] However, this stability also contributes to their persistence in the environment and potential for adverse biological effects.[1][2] This guide synthesizes current scientific literature to present a thorough toxicological assessment.

Key Toxicological Endpoints

Genotoxicity and Carcinogenicity:

Anthraquinone itself has shown conflicting results in bacterial mutagenesis studies.[3] However, some of its metabolites and derivatives have demonstrated clear genotoxic and carcinogenic properties.[3] For instance, 2-hydroxyanthraquinone, a major urinary metabolite, is mutagenic.[3] Furthermore, 1-hydroxyanthraquinone (B86950) has been found to be carcinogenic in rats.[3] Studies have identified several anthraquinone dyes with positive carcinogenicity findings, including C.I. Disperse Orange 11, 2-aminoanthraquinone, and Vat Yellow 4.[4] The International Agency for Research on Cancer (IARC) has classified anthraquinone as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[3]

A study utilizing the mouse lymphoma assay found that Disperse Blue 7, 2-aminoanthraquinone, 1-amino-2-methylanthraquinone, Disperse Blue 3, and Disperse Red 11 were genotoxic.[5] Reactive Blue 19 showed weak mutagenicity.[5] Vat Yellow 4 was also found to be mutagenic with exogenous metabolic activation.[5] The Ames test, a widely used bacterial reverse mutation assay, has been employed to evaluate the mutagenicity of various textile dyes, including anthraquinones.[6] All five anthraquinone dyes tested in one study were found to be mutagenic in the Ames assay.[6]

Cytotoxicity:

Anthraquinone dyes have been shown to exhibit significant cytotoxicity in various cell lines. For example, a study on human dermal fibroblasts demonstrated that Reactive Blue 4, Remazol Brilliant Blue R, and Acid Blue 129 led to a 35%, 40%, and 34% reduction in cell viability, respectively.[7] Another study investigating two anthraquinone dye mixtures found them to be cytotoxic to rat pulmonary cells, decreasing colony-forming efficiency and inducing neoplastic transformation at low concentrations.[8] The MTT assay is a common colorimetric method used to assess cell viability and cytotoxicity by measuring the metabolic activity of cells.[9][10]

Metabolic Pathways and Toxicokinetics

The biodegradation of anthraquinone dyes is a complex process.[11] Bacterial degradation often involves a reduction reaction that breaks down the chromophoric conjugated bonds, followed by the decomposition of the resulting aromatic hydrocarbons.[11] The metabolism of anthraquinone in rodents leads to the formation of hydroxylated metabolites, such as 1- and 2-hydroxyanthraquinones, which are considered relevant to the parent compound's mechanism of toxicity.[3] Fungi, such as Trametes hirsuta, have also been shown to effectively degrade and detoxify anthraquinone dyes.[7][12] The degradation can proceed through various pathways, often initiated by the cleavage of the anthraquinone ring structure.[13]

Signaling Pathways in Anthraquinone-Induced Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying the toxic effects of anthraquinone derivatives. One study demonstrated that a novel amide anthraquinone derivative induces apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[14] The activation of the ROS/JNK pathway leads to a decrease in mitochondrial membrane potential, the release of cytochrome c, and ultimately, programmed cell death.[14]

Quantitative Toxicological Data

| Dye/Compound | Assay | Organism/Cell Line | Endpoint | Result | Reference |

| Anthraquinone | Bacterial Mutagenesis | Salmonella typhimurium | Mutagenicity | Conflicting results | [3] |

| 2-Hydroxyanthraquinone | Not Specified | Not Specified | Mutagenicity | Mutagenic | [3] |

| 1-Hydroxyanthraquinone | In vivo | Rats | Carcinogenicity | Carcinogenic | [3] |

| This compound | Mouse Lymphoma Assay | L5178Y/TK+/- cells | Genotoxicity | 1814 mutants/10^6 survivors | [5] |

| 2-Aminoanthraquinone | Mouse Lymphoma Assay | L5178Y/TK+/- cells | Genotoxicity | 397 mutants/10^6 survivors | [5] |

| 1-Amino-2-methylanthraquinone | Mouse Lymphoma Assay | L5178Y/TK+/- cells | Genotoxicity | 178 mutants/10^6 survivors | [5] |

| Reactive Blue 4 | Cytotoxicity Assay | Human Dermal Fibroblasts | Cell Viability | 35% reduction | [7] |

| Remazol Brilliant Blue R | Cytotoxicity Assay | Human Dermal Fibroblasts | Cell Viability | 40% reduction | [7] |

| Acid Blue 129 | Cytotoxicity Assay | Human Dermal Fibroblasts | Cell Viability | 34% reduction | [7] |

| Red Dye Mix | Neoplastic Transformation | Rat Tracheal Epithelial Cells | Transformation | Positive at 0.03 µg/ml | [8] |

| Violet Dye Mix | Neoplastic Transformation | Rat Tracheal Epithelial Cells | Transformation | Positive at 0.7 µg/ml | [8] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15] It utilizes specific strains of Salmonella typhimurium (and sometimes Escherichia coli) that have mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[15] The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[15]

General Procedure:

-

Preparation: Prepare solutions of the test compound at various concentrations.[16]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[16]

-

Exposure: The bacterial strains are exposed to the test compound, with and without the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.[16]

-

Incubation: The treated plates are incubated for 48-72 hours.[16]

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[17] It can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[18]

General Procedure:

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells).[18]

-

Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.[18][19]

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).[18][19]

-

DNA Unwinding: For the alkaline comet assay, the slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.[19]

-

Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail".[18][19]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[19]

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[19]

MTT Assay (Cell Viability Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][20]

General Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach (for adherent cells).[9]

-

Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period.[9]

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the insoluble formazan crystals.[20]

-